molecular formula C7H10N2O2 B11919580 4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one

4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one

Cat. No.: B11919580
M. Wt: 154.17 g/mol
InChI Key: DSSBTQQMCDOFFL-UHFFFAOYSA-N
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Description

4-Imino-1-oxa-3-azaspiro[44]nonan-2-one is a heterocyclic compound with a unique spiro structure This compound is characterized by the presence of an imino group, an oxa group, and an azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one typically involves the formation of the spiro ring system through cyclization reactions. One common method includes the reaction of appropriate amines with cyclic anhydrides or lactones under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Imino-1-oxa-3-azaspiro[4.4]nonan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Imino-1-oxa-3-azaspiro[4.4]nonan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **1-oxa-3-azaspiro[4.4]nonan

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one

InChI

InChI=1S/C7H10N2O2/c8-5-7(3-1-2-4-7)11-6(10)9-5/h1-4H2,(H2,8,9,10)

InChI Key

DSSBTQQMCDOFFL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=N)NC(=O)O2

Origin of Product

United States

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